Diorcinol
Overview
Description
Diorcinol is a diphenyl ether derivative . It has been isolated from various sources, including an endolichenic fungus and marine fungi . Diorcinol has demonstrated fungicidal action against Candida species .
Molecular Structure Analysis
Diorcinol has a molecular formula of C14H14O3 . Its average mass is 230.259 Da and its mono-isotopic mass is 230.094299 Da .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Diorcinol and its derivatives have been observed to exhibit significant antimicrobial and antifungal properties. For instance, diorcinol D, isolated from a marine-derived fungus, demonstrated potent antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Xiuli Xu et al., 2018). Similarly, diorcinol J, produced by co-cultivation of marine fungi, showed cytotoxic properties and the ability to enhance the expression of heat shock protein Hsp70 in Ehrlich ascites carcinoma cells (O. I. Zhuravleva et al., 2016).
Anticancer Activity
Diorcinol N, a fungal secondary metabolite, was found to exhibit robust anticancer activity. A study revealed its potential in inducing autophagy and cell cycle arrest in T-cell leukemia cells, suggesting its promise as a lead molecule for treating acute lymphoblastic leukemia (Xiao-Long Yuan et al., 2020).
Cytotoxic Properties
Several studies have highlighted the cytotoxic effects of diorcinol derivatives. For instance, diorcinol D was observed to exert fungicidal action against Candida albicans by causing cytoplasm membrane destruction and reactive oxygen species (ROS) accumulation, offering insights into potential clinical fungal infection treatments (Y. Li et al., 2015).
Structural and Chemical Analysis
Detailed structural and chemical analyses of diorcinol and its variants have been conducted to understand their molecular composition and potential applications. For instance, new diorcinols were isolated and their structures were established using spectroscopic methods, aiding in the exploration of their biological activities (Huquan Gao et al., 2013).
Synthesis and Derivative Studies
Research into the total synthesis of diorcinolsand their analogues has been conducted to facilitate the exploration of their antibacterial activities, particularly against MRSA strains. This includes the development of efficient synthetic strategies and structural revisions of natural products (G. J. Boehlich et al., 2020).
Bioactive Compound Isolation
Diorcinol derivatives have been isolated from various marine sources, such as the marine algal-derived endophytic fungus Aspergillus tennesseensis. These compounds, including diorcinol L and diorcinol B, have been studied for their antimicrobial and cytotoxic activities, contributing to the discovery of novel bioactive substances (Z. Li et al., 2018).
properties
IUPAC Name |
3-(3-hydroxy-5-methylphenoxy)-5-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCJQQBYWVGMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318702 | |
Record name | Diorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diorcinol | |
CAS RN |
20282-75-1 | |
Record name | Diorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20282-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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